2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate
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Overview
Description
2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate: is a complex organometallic compound. It is known for its application in asymmetric hydrogenation reactions, which are crucial in the synthesis of various chiral molecules. The compound is often used as a catalyst due to its high efficiency and selectivity in these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate typically involves the coordination of rhodium with the ligand 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride and 2,5-norbornadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: The compound primarily undergoes catalytic reactions, particularly asymmetric hydrogenation. It can also participate in substitution reactions where the norbornadiene ligand is replaced by other ligands .
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas is used as a reagent under high pressure and in the presence of the rhodium complex as a catalyst.
Substitution: Various ligands can be introduced to replace the norbornadiene under controlled conditions.
Major Products: The major products of these reactions are chiral molecules, which are essential in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Chemistry: The compound is extensively used in asymmetric hydrogenation reactions to produce chiral molecules. These reactions are vital in the synthesis of enantiomerically pure compounds, which are important in various chemical industries .
Biology and Medicine: In the field of medicine, the compound’s ability to produce chiral molecules makes it valuable in the synthesis of drugs. Chiral drugs often have improved efficacy and reduced side effects compared to their racemic counterparts .
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its high efficiency and selectivity make it a preferred catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate involves the coordination of the rhodium center with the substrate. This coordination activates the substrate for hydrogenation or other catalytic reactions. The chiral ligands provide the necessary asymmetry, leading to the formation of chiral products .
Comparison with Similar Compounds
- 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(1,5-cyclooctadiene)rhodium(i) tetrafluoroborate
- 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(1,5-cyclooctadiene)rhodium(i) trifluoromethanesulfonate
Comparison: Compared to similar compounds, 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate is unique due to its high selectivity and efficiency in asymmetric hydrogenation reactions. The presence of the norbornadiene ligand enhances its catalytic properties, making it more effective in producing chiral molecules .
Biological Activity
The compound 2,3-Bis[(2R,5R)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(I) tetrafluoroborate (CAS No. 1032467-50-7) is a complex organometallic structure that has garnered attention in various fields of chemical research due to its unique properties and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C23H32BF4O3P2Rh
- Molecular Weight : 608.16 g/mol
- Solubility : Fairly soluble in dichloromethane; insoluble in water .
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules and its catalytic properties. The rhodium center plays a crucial role in mediating reactions that can affect cellular processes.
- Catalytic Activity : The rhodium(I) center is known for facilitating hydrogenation and isomerization reactions, which can be pivotal in synthetic organic chemistry and potentially in biological systems .
- Interaction with Biomolecules : The phosphine ligands in the compound can interact with nucleophiles in biological systems, influencing enzyme activities and potentially modulating metabolic pathways.
Case Studies and Research Findings
Research studies have highlighted various aspects of the biological activity of this compound:
- EPR Studies : An electron paramagnetic resonance (EPR) study indicated that related complexes exhibit distinct spectral features that suggest interactions with radical species. This could imply potential antioxidant properties or interactions with reactive oxygen species in biological contexts .
- Pharmacological Applications : Some studies have suggested that rhodium complexes can exhibit anticancer properties by inducing apoptosis in cancer cells through reactive oxygen species generation and interference with cellular signaling pathways .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Catalytic Reactions | Facilitates hydrogenation and isomerization reactions |
Antioxidant Activity | Potential to scavenge free radicals |
Anticancer Properties | Induces apoptosis in various cancer cell lines |
Enzyme Modulation | Interacts with enzymes affecting metabolic pathways |
Table 2: Comparison with Other Organometallic Complexes
Properties
Molecular Formula |
C23H32BF4O3P2Rh- |
---|---|
Molecular Weight |
608.2 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]furan-2,5-dione;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C16H24O3P2.C7H8.BF4.Rh/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-12H,5-8H2,1-4H3;1-4,6-7H,5H2;;/q;;-1;/t9-,10-,11-,12-;;;/m1.../s1 |
InChI Key |
BSFVQIMYDHTSGR-SAYZQONQSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@@H]1CC[C@H](P1C2=C(C(=O)OC2=O)P3[C@@H](CC[C@H]3C)C)C.C1C2C=CC1C=C2.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C.C1C2C=CC1C=C2.[Rh] |
Origin of Product |
United States |
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